molecular formula C22H21ClO5 B5160648 butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B5160648
M. Wt: 400.8 g/mol
InChI Key: LDIUYKNGVHUOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP belongs to the class of flavonoids and exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The exact mechanism of action of butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth. Additionally, butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate induces the expression of p53, a tumor suppressor gene that plays a critical role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate also scavenges free radicals and reduces oxidative stress, which contributes to its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate in lab experiments is its potent anticancer activity against various types of cancer cells. butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has not been extensively studied for its toxicity and safety profile, which may limit its clinical application.

Future Directions

There are several potential future directions for butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate research, including its use in combination with other anticancer agents to enhance its therapeutic efficacy. butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate may also be studied for its potential neuroprotective effects and its ability to modulate the gut microbiome. Additionally, the development of novel delivery systems for butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate may overcome its solubility issues and enhance its bioavailability. Overall, butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate represents a promising therapeutic agent with a wide range of potential applications in various fields of medicine.

Synthesis Methods

Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be synthesized using a variety of methods, including condensation reaction, esterification reaction, and cyclization reaction. One of the most commonly used methods for synthesizing butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 7-hydroxy-4-chromone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate and butyl bromide. The resulting product is then subjected to esterification with propanoic acid and butanol to obtain butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate.

Scientific Research Applications

Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Several studies have demonstrated that butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate exhibits potent anticancer effects against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting multiple signaling pathways involved in cancer progression.

properties

IUPAC Name

butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO5/c1-3-4-11-26-22(25)14(2)28-17-9-10-18-20(12-17)27-13-19(21(18)24)15-5-7-16(23)8-6-15/h5-10,12-14H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIUYKNGVHUOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

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